5-(aminomethyl)imidazolidine-2,4-dione hydrochloride
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Overview
Description
5-(aminomethyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C4H8N3O2·HCl It is a derivative of imidazolidine-2,4-dione, which is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of imidazolidine-2,4-dione with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
- Imidazolidine-2,4-dione is reacted with formaldehyde in the presence of an acid catalyst.
- Ammonia is then added to the reaction mixture to introduce the aminomethyl group.
- The resulting product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The process involves the continuous mixing of reactants in a flow reactor, followed by purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)imidazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidine-2,4-dione derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
5-(aminomethyl)imidazolidine-2,4-dione hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the aminomethyl group.
5-(hydroxymethyl)imidazolidine-2,4-dione: A derivative with a hydroxymethyl group instead of an aminomethyl group.
5-(methyl)imidazolidine-2,4-dione: A derivative with a methyl group instead of an aminomethyl group.
Uniqueness
5-(aminomethyl)imidazolidine-2,4-dione hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.
Properties
CAS No. |
916211-14-8 |
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Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
5-(aminomethyl)imidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C4H7N3O2.ClH/c5-1-2-3(8)7-4(9)6-2;/h2H,1,5H2,(H2,6,7,8,9);1H |
InChI Key |
XNUWFXSMLYVGPB-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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